exemestane-17-O-glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

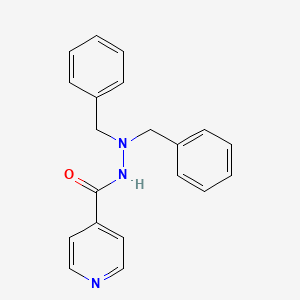

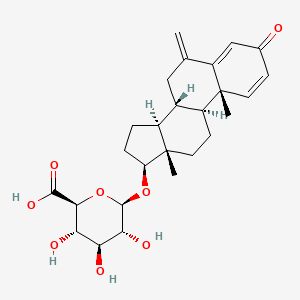

Exemestane-17-O-glucuronide is a metabolite of exemestane, a steroidal aromatase inhibitor used primarily in the treatment of estrogen receptor-positive breast cancer in postmenopausal women . This compound is formed through the glucuronidation of 17β-hydroxyexemestane, which is an active metabolite of exemestane .

Métodos De Preparación

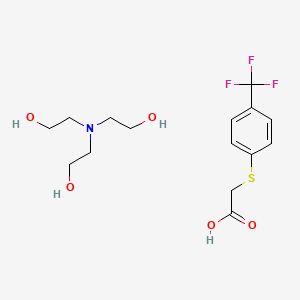

Synthetic Routes and Reaction Conditions: The preparation of exemestane-17-O-glucuronide involves the enzymatic glucuronidation of 17β-hydroxyexemestane. This process typically employs uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes, particularly UGT2B17, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group at the 17th position of 17β-hydroxyexemestane .

Industrial Production Methods: Industrial production of this compound follows similar enzymatic processes but on a larger scale. The process involves the use of recombinant UGT enzymes expressed in suitable host cells, such as Escherichia coli or yeast, to facilitate the glucuronidation reaction. The reaction conditions are optimized to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: Exemestane-17-O-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of glucuronic acid to the hydroxyl group of 17β-hydroxyexemestane .

Common Reagents and Conditions: The glucuronidation reaction requires UDPGA as the glucuronic acid donor and UGT enzymes as catalysts. The reaction is typically carried out in an aqueous buffer at a pH of around 7.4 and a temperature of 37°C .

Major Products Formed: The major product formed from the glucuronidation of 17β-hydroxyexemestane is this compound .

Aplicaciones Científicas De Investigación

Exemestane-17-O-glucuronide has several scientific research applications, particularly in the fields of pharmacokinetics and pharmacodynamics. It is used to study the metabolism and excretion of exemestane in humans . Additionally, it serves as a biomarker for monitoring the efficacy and safety of exemestane therapy in breast cancer patients . The compound is also utilized in the development of analytical methods for the quantification of exemestane and its metabolites in biological samples .

Mecanismo De Acción

Exemestane-17-O-glucuronide itself does not exhibit significant pharmacological activity. Instead, it is an inactive metabolite formed from the active 17β-hydroxyexemestane. The parent compound, exemestane, exerts its effects by irreversibly binding to and inhibiting the aromatase enzyme, which is responsible for the conversion of androgens to estrogens . This inhibition reduces estrogen levels in the body, thereby slowing the growth of estrogen receptor-positive breast cancer cells .

Comparación Con Compuestos Similares

Similar Compounds:

- 17β-Hydroxyexemestane

- Exemestane

- 6-Methylcysteinylandrosta-1,4-diene-3,17-dione

- 6-Methylcysteinylandrosta-1,4-diene-17β-hydroxy-3-one

Uniqueness: Exemestane-17-O-glucuronide is unique in that it is a major inactive metabolite of exemestane, formed through glucuronidation. Unlike its parent compound and other metabolites, this compound does not contribute to the pharmacological activity of exemestane but serves as an important marker for studying the drug’s metabolism and excretion .

Propiedades

Número CAS |

2268001-09-6 |

|---|---|

Fórmula molecular |

C26H34O8 |

Peso molecular |

474.5 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-6-methylidene-3-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C26H34O8/c1-12-10-14-15-4-5-18(33-24-21(30)19(28)20(29)22(34-24)23(31)32)26(15,3)9-7-16(14)25(2)8-6-13(27)11-17(12)25/h6,8,11,14-16,18-22,24,28-30H,1,4-5,7,9-10H2,2-3H3,(H,31,32)/t14-,15-,16-,18-,19-,20-,21+,22-,24+,25+,26-/m0/s1 |

Clave InChI |

XCZFLDRSNZFAQL-VPHACUKXSA-N |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CC(=C)C5=CC(=O)C=C[C@]35C |

SMILES canónico |

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CC(=C)C5=CC(=O)C=CC35C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.